![molecular formula C21H25N3O4 B2551097 N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide CAS No. 440120-40-1](/img/structure/B2551097.png)

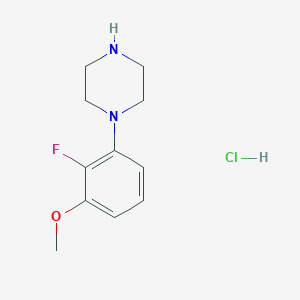

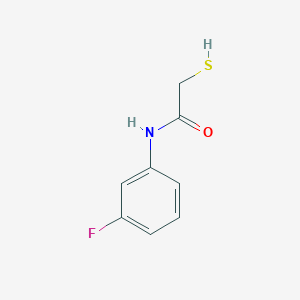

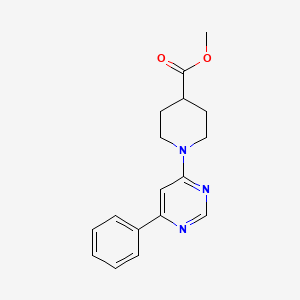

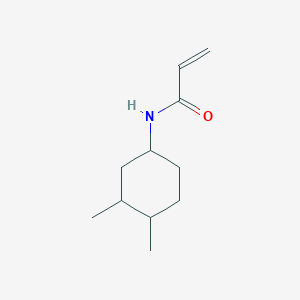

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzodiazepines are a class of drugs that are widely used for several indications . They were first discovered in the mid-1950s by chemist Leo Sternbach and his research group . Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .

Synthesis Analysis

Benzodiazepines are synthesized through various methods. One approach involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent cyclocondensation .

Molecular Structure Analysis

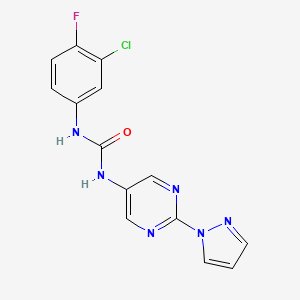

The fully systematic (IUPAC) name for the nucleus of the benzodiazepine group is 2,3-diazabicyclo [5.4.0]undeca-3,5,7,9,11pentaene . The different drugs have varying substituents on this basic skeleton .

Chemical Reactions Analysis

Benzodiazepines are synthesized through various chemical reactions. For example, one method involves a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .

Physical And Chemical Properties Analysis

Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .

Wissenschaftliche Forschungsanwendungen

Biodegradation in Wastewater Treatment One significant application of compounds related to N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide, such as Carbamazepine (CBZ) and its derivatives, lies in the study of their biodegradation in wastewater treatment processes. For instance, Kaiser et al. (2014) explored the transformation of Oxcarbazepine (OXC) and its metabolites in wastewater treatment plants (WWTPs), finding several transformation products and elucidating potential pathways. This research is pivotal for understanding the environmental impact and treatment of these pharmaceutical compounds (Kaiser et al., 2014).

Antimicrobial Activity Another area of research is the synthesis of derivatives of benzo[b][1,4]diazepines and their antimicrobial properties. For example, Kumar et al. (2013) synthesized 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines and evaluated their antibacterial and antifungal activities, yielding results comparable to ciprofloxacin and fluconazole (Kumar et al., 2013).

Metabolism Studies in Humans Research by Bellucci et al. (1987) focuses on the metabolic pathways of Carbamazepine in humans, particularly the enzymatic hydrolysis of its epoxide. Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds in human physiology (Bellucci et al., 1987).

Novel Synthetic Approaches Research into new methods of synthesis for related compounds is also significant. For instance, Heckendorn (1987) explored the synthesis of triazolo[1,4]benzodiazepine-carboxamides from azomalonates, contributing to the development of novel pharmacologically active compounds (Heckendorn, 1987).

Antiallergic Activity Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with potential antiallergic properties. Their study indicates the potential therapeutic applications of benzodiazepine derivatives in treating allergies (Nohara et al., 1985).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-3-27-19(28-4-2)11-12-22-20(25)14-9-10-17-18(13-14)24-21(26)15-7-5-6-8-16(15)23-17/h5-10,13,19,23H,3-4,11-12H2,1-2H3,(H,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXGGKMHTADXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)

![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)